molecular formula C11H14N6O3 B10959552 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide CAS No. 1005629-20-8

1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10959552
CAS No.: 1005629-20-8
M. Wt: 278.27 g/mol
InChI Key: OFTCJBBWDDDCFQ-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a nitro group and the other with a carboxamide group. The presence of these functional groups makes it a compound of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Methylation: The methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by reaction with alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the additional pyrazole ring and trimethyl substitution.

    4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide: Similar structure but without the methyl group at the 1-position.

Uniqueness

1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring, along with the additional pyrazole ring substituted with trimethyl groups. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties.

Properties

CAS No.

1005629-20-8

Molecular Formula

C11H14N6O3

Molecular Weight

278.27 g/mol

IUPAC Name

1-methyl-4-nitro-N-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H14N6O3/c1-6-9(7(2)16(4)13-6)12-11(18)10-8(17(19)20)5-15(3)14-10/h5H,1-4H3,(H,12,18)

InChI Key

OFTCJBBWDDDCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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